CS-526

描述

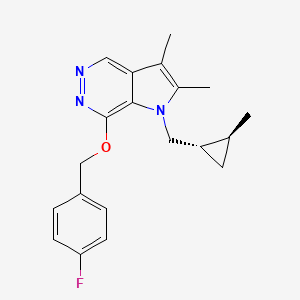

Structure

3D Structure

属性

CAS 编号 |

313272-12-7 |

|---|---|

分子式 |

C20H22FN3O |

分子量 |

339.4 g/mol |

IUPAC 名称 |

7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-1-[[(1S,2S)-2-methylcyclopropyl]methyl]pyrrolo[2,3-d]pyridazine |

InChI |

InChI=1S/C20H22FN3O/c1-12-8-16(12)10-24-14(3)13(2)18-9-22-23-20(19(18)24)25-11-15-4-6-17(21)7-5-15/h4-7,9,12,16H,8,10-11H2,1-3H3/t12-,16+/m0/s1 |

InChI 键 |

NXPLYKRKIFPEOA-BLLLJJGKSA-N |

手性 SMILES |

C[C@H]1C[C@@H]1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C |

规范 SMILES |

CC1CC1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

7-(4-fluorobenzyloxy)-2,3-dimethyl-1-((2-methylcyclopropyl)methyl)-1H-pyrrolo(2,3-d)pyridazine CS 526 CS-526 CS526 cpd |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CS-526

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of CS-526, a novel potassium-competitive acid blocker (P-CAB). It is intended for an audience with a strong background in pharmacology and drug development, offering detailed insights into the preclinical evaluation of this compound.

Core Mechanism of Action: Competitive Inhibition of Gastric H+,K+-ATPase

This compound is a potent, reversible, and competitive inhibitor of the gastric proton pump, H+,K+-ATPase. This enzyme is terminally responsible for the secretion of gastric acid into the stomach lumen. Unlike proton pump inhibitors (PPIs) which form covalent bonds with the enzyme, this compound competitively binds to the potassium (K+) binding site on the luminal side of the H+,K+-ATPase. This reversible binding prevents the conformational changes necessary for the exchange of cytoplasmic H+ for luminal K+, thereby inhibiting acid secretion.

Signaling Pathway of this compound Action

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro H+,K+-ATPase Inhibition

| Compound | IC50 (nM) | Source Organism |

| This compound | 61 | Hog |

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

| Compound | Administration Route | ID50 (mg/kg) |

| This compound | Intraduodenal | 2.8 |

| This compound | Oral | 0.7 |

Table 3: In Vivo Prevention of Esophageal Lesions in a Rat Reflux Esophagitis Model

| Compound | Administration Route | ID50 (mg/kg) |

| This compound | Intraduodenal | 5.4 |

| This compound | Oral | 1.9 |

| Lansoprazole | Intraduodenal | 2.2 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro H+,K+-ATPase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the H+,K+-ATPase activity.

-

Tissue Procurement: Fresh hog stomachs are obtained from a local abattoir and transported on ice.

-

Mucosal Scraping: The fundic mucosa is scraped from the underlying muscle layers.

-

Homogenization: The scrapings are homogenized in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl pH 7.4, 1 mM EDTA).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to enrich for microsomal vesicles. A low-speed spin (e.g., 10,000 x g for 10 min) pellets larger cellular debris, and the resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 min) to pellet the microsomes.

-

Sucrose Gradient Centrifugation: The microsomal pellet is resuspended and layered onto a discontinuous sucrose gradient (e.g., 30%, 35%, 40% w/v sucrose) and centrifuged at high speed for an extended period (e.g., 150,000 x g for 2 hours). The H+,K+-ATPase-enriched vesicles are collected from the interface of the sucrose layers.

-

Washing and Storage: The collected fraction is washed, resuspended in a storage buffer, and stored at -80°C until use.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 7.4), MgCl2, and KCl.

-

Enzyme and Inhibitor Incubation: The H+,K+-ATPase-enriched microsomes are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 20-30 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).

-

Quantification of Phosphate (B84403) Release: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified using a colorimetric method, such as the malachite green assay. The absorbance is read using a spectrophotometer.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Pylorus-Ligated Rat Model

This model is used to assess the in vivo antisecretory activity of this compound.

-

Species and Strain: Male Wistar or Sprague-Dawley rats.

-

Body Weight: 200-250 g.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.

-

Anesthesia: Rats are anesthetized with a suitable agent (e.g., ether, isoflurane, or an injectable anesthetic).

-

Laparotomy: A midline abdominal incision is made to expose the stomach.

-

Pylorus Ligation: The pylorus is carefully isolated and ligated with a silk suture, ensuring that the blood supply is not occluded.

-

Wound Closure: The abdominal wall and skin are closed with sutures.

-

This compound or vehicle is administered either orally (p.o.) or intraduodenally (i.d.) immediately after pylorus ligation.

-

Euthanasia: After a set period (e.g., 4-5 hours), the rats are euthanized by CO2 inhalation or another approved method.

-

Stomach Removal: The stomach is carefully dissected out, and the esophagus is clamped.

-

Gastric Content Collection: The gastric contents are collected into a graduated centrifuge tube.

-

Volume Measurement: The volume of the gastric juice is recorded.

-

pH Measurement: The pH of the gastric juice is measured using a pH meter.

-

Total Acidity Titration: The gastric juice is centrifuged, and the supernatant is titrated with a standardized NaOH solution (e.g., 0.01 N) to a pH of 7.0 using a pH meter or a colorimetric indicator. The total acid output is calculated.

-

Data Analysis: The ID50 value is calculated based on the dose-dependent inhibition of total acid output.

In Vivo Heidenhain Pouch Dog Model

This model allows for the study of gastric acid secretion from a denervated gastric pouch in conscious animals.

-

Species: Beagle dogs.

-

Surgical Procedure: A Heidenhain pouch is surgically created from the fundic part of the stomach. This involves constructing a gastric pouch that is isolated from the main stomach but retains its blood supply. The vagal innervation to the pouch is severed. A cannula is inserted into the pouch to allow for the collection of gastric secretions. A recovery period of several weeks is required after surgery.

-

Fasting: Dogs are fasted overnight before the experiment.

-

Basal Secretion: Basal gastric secretions are collected from the pouch for a defined period.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.

-

Drug Administration: this compound or vehicle is administered intraduodenally or orally once a steady state of acid secretion is achieved.

-

Gastric Juice Collection: Gastric juice is collected from the pouch at regular intervals.

-

Analysis: The volume, pH, and total acidity of the collected gastric juice are determined as described for the pylorus-ligated rat model.

In Vivo Rat Reflux Esophagitis Model

This model is used to evaluate the protective effect of this compound against esophageal damage caused by gastric acid reflux.

-

Species and Strain: Male Wistar or Sprague-Dawley rats.

-

Body Weight: 200-250 g.

-

Fasting: Animals are fasted for 24 hours before surgery.

-

Anesthesia: Rats are anesthetized.

-

Laparotomy: A midline abdominal incision is made.

-

Ligation: Both the pylorus and the transitional region between the forestomach and the glandular stomach are ligated with silk sutures to induce reflux of gastric contents into the esophagus.

-

Wound Closure: The abdominal wall is closed.

-

This compound or vehicle is administered orally or intraduodenally immediately after the surgical procedure.

-

Euthanasia and Tissue Collection: After a predetermined time (e.g., 5-6 hours), the rats are euthanized, and the esophagus and stomach are removed.

-

Macroscopic Evaluation: The esophagus is opened longitudinally, and the mucosal surface is examined for lesions (e.g., erosions, ulcers, and hemorrhage).

-

Lesion Scoring: The severity of the esophageal lesions is scored based on a predefined scale. A common scoring system is as follows:

-

0: No lesions

-

1: Hyperemia

-

2: One or two small erosions

-

3: Multiple small erosions

-

4: Large erosions or ulcers

-

5: Perforation

-

-

Data Analysis: The ID50 value is calculated based on the dose-dependent reduction in the total lesion score.

Mandatory Visualizations

Experimental Workflow: Pylorus-Ligated Rat Model

Logical Relationship: this compound vs. PPIs

CS-526: A Technical Overview of a Novel Acid Pump Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-526 is a potent and reversible acid pump antagonist that has demonstrated significant potential in the preclinical setting for the management of acid-related gastrointestinal disorders. Identified as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methyl cyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, this compound distinguishes itself from traditional proton pump inhibitors (PPIs) through its unique mechanism of action. This document provides a comprehensive technical guide on this compound, summarizing its pharmacological profile, mechanism of action, and key preclinical data. While the global development of this compound has been discontinued, the information presented here may hold value for researchers in the field of gastric acid secretion and drug development.

Introduction

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD), are a prevalent group of conditions affecting a significant portion of the global population. The mainstay of treatment has been proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase. This compound emerged as a novel therapeutic candidate with a distinct, reversible mechanism of action, offering a potentially different clinical profile. This guide delves into the technical details of this compound, presenting a summary of its inhibitory activity and effects on gastric acid secretion.

Pharmacological Profile

This compound has been characterized as a potent inhibitor of the gastric H+,K+-ATPase, the final step in the gastric acid secretion pathway. Its pharmacological activity has been evaluated in various in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species |

| IC50 (H+,K+-ATPase activity) | 61 nM | Hog |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Administration Route | ID50 | Species | |---|---|---| | Pylorus-ligated model (gastric acid secretion) | Intraduodenal | 2.8 mg/kg | Rat | | Pylorus-ligated model (gastric acid secretion) | Oral | 0.7 mg/kg | Rat | | Reflux esophagitis model (lesion prevention) | Intraduodenal | 5.4 mg/kg | Rat | | Reflux esophagitis model (lesion prevention) | Oral | 1.9 mg/kg | Rat |

Mechanism of Action

This compound functions as a potassium-competitive acid pump antagonist. Unlike traditional PPIs that form a covalent bond with the H+,K+-ATPase, this compound exhibits a reversible inhibition.

The inhibitory mechanism of this compound on H+,K+-ATPase is a competitive antagonism to the K+ binding site of the enzyme.[1] This reversible binding prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby inhibiting gastric acid secretion.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the gastric proton pump.

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available. However, based on the descriptions, the following methodologies were likely employed.

In Vitro H+,K+-ATPase Activity Assay

-

Objective: To determine the concentration of this compound that inhibits 50% of the H+,K+-ATPase activity (IC50).

-

Enzyme Source: Hog gastric H+,K+-ATPase.[1]

-

Methodology:

-

Preparation of gastric microsomes containing H+,K+-ATPase from hog stomachs.

-

Incubation of the enzyme preparation with varying concentrations of this compound.

-

Initiation of the enzymatic reaction by the addition of ATP.

-

Measurement of ATPase activity, likely through the quantification of inorganic phosphate (B84403) released from ATP hydrolysis using a colorimetric assay.

-

Calculation of the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

In Vivo Pylorus-Ligated Rat Model

-

Objective: To assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

-

Animal Model: Pylorus-ligated rats.[1]

-

Methodology:

-

Fasting of rats prior to the experiment.

-

Anesthetization of the animals.

-

Surgical ligation of the pylorus to allow for the accumulation of gastric secretions.

-

Administration of this compound either intraduodenally or orally at various doses.[1]

-

A set period for gastric juice collection.

-

Euthanasia of the animals and collection of gastric contents.

-

Measurement of the volume and acidity of the gastric juice.

-

Calculation of the ID50 value, the dose required to inhibit gastric acid secretion by 50%.

-

In Vivo Reflux Esophagitis Model

-

Objective: To evaluate the protective effect of this compound against esophageal lesions caused by gastric reflux.

-

Animal Model: Rat model of reflux esophagitis.[1]

-

Methodology:

-

Induction of reflux esophagitis in rats, likely through a surgical procedure involving ligation of the limiting ridge of the stomach and the pylorus.

-

Administration of this compound either intraduodenally or orally at various doses.[1]

-

A defined experimental period.

-

Euthanasia of the animals and macroscopic or microscopic examination of the esophagus for lesions.

-

Scoring of the severity of esophageal lesions.

-

Calculation of the ID50 value, the dose required to reduce the lesion score by 50%.[1]

-

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for this compound evaluation.

Therapeutic Potential and Conclusion

The preclinical data for this compound demonstrated its potent antisecretory and antiulcer effects.[1] Its reversible, potassium-competitive mechanism of action presented a novel approach to the inhibition of gastric acid secretion. In models of gastric acid secretion and reflux esophagitis, this compound showed dose-dependent inhibitory effects.[1] These findings indicated a potential therapeutic benefit for this compound in the treatment of gastroesophageal reflux disease.[1]

Despite its promising preclinical profile, the global development of this compound was discontinued.[2] The reasons for this decision are not publicly available. Nevertheless, the study of this compound contributes to the broader understanding of acid pump antagonists and may inform the development of future therapies for acid-related disorders.

References

CS-526: A Technical Overview of a Reversible Proton Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-526 is a novel pyrrolopyridazine derivative that acts as a potent and reversible inhibitor of the gastric H+,K+-ATPase, commonly known as the proton pump. It belongs to a class of drugs known as potassium-competitive acid blockers (P-CABs). Preclinical studies have demonstrated its significant antisecretory and antiulcer effects. However, the clinical development of this compound was discontinued (B1498344) during Phase I or II trials due to observations of elevated liver transaminases, suggesting potential hepatotoxicity. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Introduction

Gastric acid suppression is a cornerstone in the management of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. For decades, irreversible proton pump inhibitors (PPIs), such as omeprazole (B731) and lansoprazole, have been the standard of care. These drugs form a covalent bond with the H+,K+-ATPase, leading to a prolonged inhibition of acid secretion.

In recent years, a new class of acid suppressants, the potassium-competitive acid blockers (P-CABs), has emerged. Unlike traditional PPIs, P-CABs inhibit the proton pump in a reversible and K+-competitive manner. This mechanism of action offers potential advantages, including a more rapid onset of action and a more predictable, dose-dependent acid suppression. This compound was developed as a promising P-CAB candidate.

Mechanism of Action

This compound exerts its pharmacological effect by competitively and reversibly binding to the K+ binding site of the gastric H+,K+-ATPase.[1] This enzyme is the final step in the secretion of gastric acid into the stomach lumen. By blocking the potassium-binding site, this compound prevents the conformational change in the enzyme necessary for the exchange of H+ and K+ ions, thereby inhibiting acid secretion.

The reversibility of this inhibition distinguishes this compound from conventional PPIs, which form irreversible disulfide bonds with the proton pump. This fundamental difference in the mechanism of action is depicted in the following signaling pathway diagram.

Preclinical Efficacy

The efficacy of this compound has been evaluated in several in vitro and in vivo models. The quantitative data from these studies are summarized below.

In Vitro H+,K+-ATPase Inhibition

| Compound | IC50 (nM) |

| This compound | 61 |

Table 1: In vitro inhibitory activity of this compound on hog gastric H+,K+-ATPase.[1]

In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

| Route of Administration | ID50 (mg/kg) |

| Intraduodenal | 2.8 |

| Oral | 0.7 |

Table 2: In vivo antisecretory activity of this compound in pylorus-ligated rats.[1]

In Vivo Efficacy in a Rat Model of Reflux Esophagitis

| Route of Administration | ID50 (mg/kg) |

| Intraduodenal | 5.4 |

| Oral | 1.9 |

Table 3: In vivo efficacy of this compound in preventing esophageal lesions in a rat reflux esophagitis model.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

H+,K+-ATPase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the proton pump.

Protocol:

-

Enzyme Preparation: Gastric H+,K+-ATPase is typically isolated from the microsomal fraction of hog gastric mucosa.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound in a buffered solution.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

-

Activity Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis, often using a colorimetric method.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Pylorus-Ligated Rat Model

This in vivo model is used to assess the antisecretory activity of a compound.

Protocol:

-

Animal Preparation: Rats are fasted overnight with free access to water.

-

Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus is ligated to prevent gastric emptying.

-

Drug Administration: this compound is administered either orally or intraduodenally.

-

Gastric Juice Collection: After a set period, the animals are euthanized, and the stomach is removed. The gastric contents are collected.

-

Analysis: The volume of gastric juice, pH, and total acid output are measured.

-

Data Analysis: The dose of this compound that inhibits gastric acid secretion by 50% (ID50) is determined.

Heidenhain Pouch Dog Model

This is a chronic in vivo model for studying gastric acid secretion.

Protocol:

-

Surgical Preparation: A portion of the fundus of the stomach is surgically isolated to create a pouch (the Heidenhain pouch), which is vagally denervated but retains its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric secretions.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated, typically by a continuous intravenous infusion of histamine.

-

Drug Administration: this compound is administered, in the reported study, directly into the pouch (intrapouch administration).

-

Gastric Juice Collection and Analysis: Gastric juice is collected from the pouch at regular intervals, and the volume and acid concentration are measured to determine the acid output.

Rat Model of Reflux Esophagitis

This in vivo model evaluates the protective effect of a compound against esophageal damage caused by gastric reflux.

Protocol:

-

Surgical Procedure: The transitional region between the forestomach and the glandular portion of the stomach is ligated, and the pylorus is also ligated. This procedure induces the reflux of gastric contents into the esophagus.

-

Drug Administration: this compound is administered either orally or intraduodenally prior to the surgical procedure.

-

Evaluation of Esophageal Lesions: After a defined period, the animals are euthanized, and the esophagus is removed and examined for lesions. The severity of the lesions is often scored based on a predefined scale.

-

Data Analysis: The dose of this compound that reduces the severity of esophageal lesions by 50% (ID50) is calculated.

Pharmacokinetics and Clinical Development

Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, and metabolic pathways, are not extensively available in the public domain.

The clinical development of this compound was discontinued. Reports indicate that this was due to the observation of elevated liver transaminases in Phase I or II clinical trials. This finding suggested a potential for drug-induced liver injury (DILI), a significant safety concern that halted further investigation of the compound in humans.

Conclusion

This compound is a potent, reversible inhibitor of the gastric H+,K+-ATPase that demonstrated significant promise in preclinical models of acid-related disorders. Its mechanism of action as a potassium-competitive acid blocker represents a distinct pharmacological approach compared to traditional irreversible proton pump inhibitors. However, the emergence of safety signals related to potential hepatotoxicity during early clinical development led to the cessation of its investigation. The case of this compound underscores the critical importance of thorough safety evaluations in the translation of promising preclinical candidates to clinical use. The data and methodologies presented in this guide provide a valuable reference for researchers and drug development professionals working in the field of gastric acid suppression.

References

An In-depth Technical Guide on the Potassium-Competitive Acid Blocker CS-526

Disclaimer: The development of CS-526 was discontinued (B1498344) after Phase I or II trials due to observations of transaminase elevation.[1] This document serves as a technical summary of the publicly available preclinical data for scientific and research purposes.

Executive Summary

This compound, also known as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is a novel, orally active potassium-competitive acid blocker (P-CAB).[2] It acts as a reversible inhibitor of the gastric H+,K+-ATPase (proton pump) by competing with potassium ions (K+), thereby suppressing gastric acid secretion.[2][3] Preclinical studies demonstrated its potent antisecretory and antiulcer effects.[2][3] However, its clinical development was halted due to safety concerns related to liver enzyme elevation.[1]

Mechanism of Action

This compound exerts its pharmacological effect by targeting the final step of the gastric acid secretion pathway in parietal cells. Unlike traditional proton pump inhibitors (PPIs), which require acid-catalyzed activation and form covalent bonds, this compound binds reversibly and ionically to the H+,K+-ATPase enzyme, competitively inhibiting the binding of K+ to the pump's luminal surface.[2][3] This direct and competitive inhibition prevents the conformational change necessary for the exchange of intracellular H+ for extracellular K+, thus halting proton translocation into the gastric lumen.[2]

Preclinical Pharmacology Data

Quantitative data from preclinical evaluations of this compound demonstrate its potency in both in vitro and in vivo models.

The inhibitory activity of this compound was assessed using isolated hog gastric H+,K+-ATPase.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Hog Gastric H+,K+-ATPase | Enzyme Activity | 61 | [2] |

The antisecretory and protective effects of this compound were evaluated in rat and dog models.

| Model | Species | Administration | Endpoint | ID50 (mg/kg) | Reference |

| Pylorus-ligated | Rat | Intraduodenal | Gastric Acid Secretion | 2.8 | [2] |

| Pylorus-ligated | Rat | Oral | Gastric Acid Secretion | 0.7 | [2] |

| Reflux Esophagitis | Rat | Intraduodenal | Esophageal Lesion Prevention | 5.4 | [2] |

| Reflux Esophagitis | Rat | Oral | Esophageal Lesion Prevention | 1.9 | [2] |

In Heidenhain pouch dogs, intrapouch administration of this compound was also shown to inhibit histamine-stimulated gastric acid secretion in a dose- and retention time-dependent manner.[2] Furthermore, subchronic (14-day) administration in rats showed a potent antisecretory effect without causing the significant rebound gastric hypersecretion or substantial elevation in serum gastrin levels observed with the PPI lansoprazole.[4][5]

Experimental Protocols

The protocol to determine the IC50 value of this compound on proton pump activity is a foundational in vitro experiment.

-

Preparation of Vesicles: Gastric H+,K+-ATPase-rich vesicles are prepared from hog gastric mucosa through a series of differential and density-gradient centrifugation steps.

-

Assay Reaction: The prepared vesicles are incubated in a buffered solution containing ATP (as the energy source) and various concentrations of the test compound (this compound). The reaction measures the K+-dependent ATPase activity.

-

Quantification: The rate of ATP hydrolysis (typically by measuring the release of inorganic phosphate) is quantified.

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximal enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoid curve.

This model assesses the antisecretory effect of a compound in vivo.

-

Animal Preparation: Male rats are fasted overnight with free access to water.

-

Compound Administration: this compound or vehicle is administered either orally (p.o.) or intraduodenally (i.d.).

-

Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to allow gastric secretions to accumulate.

-

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized. The stomach is removed, and the accumulated gastric juice is collected.

-

Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is calculated.

-

ID50 Calculation: The dose of this compound required to inhibit total acid secretion by 50% (ID50) compared to the vehicle-treated control group is determined.

Drug Development and Discontinuation

The development pathway for a P-CAB like this compound follows a standard pharmaceutical pipeline. Despite promising preclinical efficacy, the observation of adverse signals, such as the elevation of transaminases (liver enzymes), led to the discontinuation of its development, a fate shared by other early P-CAB candidates like soraprazan.[1] This underscores the critical role of safety and toxicology assessments in drug development.

References

- 1. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of novel acid pump antagonist 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methyl cyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. researchgate.net [researchgate.net]

- 5. The effect of subchronic administration of 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine (this compound), a novel acid pump antagonist, on gastric acid secretion and gastrin levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Core Structure and Activity of CS-526

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-526, chemically identified as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is a novel, potent, and reversible acid pump antagonist.[1] It represents a significant advancement in the class of potassium-competitive acid blockers (P-CABs) designed to inhibit gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action, directly competing with potassium ions (K+) at the final step of the gastric acid production pathway. This technical guide provides a comprehensive overview of the core structure, mechanism of action, quantitative activity, and the experimental protocols used to characterize this promising compound.

Core Structure of this compound

The chemical structure of this compound is characterized by a pyrrolo[2,3-d]pyridazine core. This heterocyclic scaffold is substituted at various positions to optimize its pharmacological activity. The key structural features include a 4-fluorobenzyloxy group at the 7-position, two methyl groups at the 2- and 3-positions, and a (1S,2S)-2-methylcyclopropyl]methyl group at the 1-position of the pyrrolo[2,3-d]pyridazine ring system.

(A definitive 2D chemical structure diagram for this compound was not available in the public domain search results. The provided chemical name allows for the generation of the structure by chemical drawing software.)

Mechanism of Action: Competitive Inhibition of H+,K+-ATPase

The primary molecular target of this compound is the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2] This enzyme, located in the secretory canaliculi of parietal cells, exchanges intracellular hydronium ions (H+) for extracellular potassium ions (K+).

This compound functions as a K+-competitive acid blocker.[3] Its inhibitory mechanism is characterized by a competitive and reversible antagonism at the K+ binding site of the H+,K+-ATPase.[1] By binding to the enzyme, this compound prevents the conformational changes necessary for the transport of H+ into the gastric lumen, thereby effectively reducing gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+,K+-ATPase in parietal cells. Key stimulants include histamine, gastrin, and acetylcholine. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway. This leads to the translocation of H+,K+-ATPase from cytoplasmic tubulovesicles to the apical membrane and initiates acid secretion.

This compound acts directly on the final effector of this pathway, the H+,K+-ATPase, to block acid secretion regardless of the initial stimulus.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings from the primary pharmacological profiling of the compound.

| In Vitro Activity | |

| Parameter | Value |

| IC50 (H+,K+-ATPase activity) | 61 nM[1] |

| In Vivo Activity (Rats) | |

| Model | Administration |

| Pylorus-ligated (Gastric Acid Secretion) | Intraduodenal |

| Pylorus-ligated (Gastric Acid Secretion) | Oral |

| Reflux Esophagitis | Intraduodenal |

| Reflux Esophagitis | Oral |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the general procedures for the key experiments used to characterize this compound.

H+,K+-ATPase Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the activity of the gastric proton pump.

1. Preparation of H+,K+-ATPase:

-

Gastric mucosal scrapings are obtained, typically from hog or sheep stomachs.[4]

-

The tissue is homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4).[4]

-

The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the H+,K+-ATPase.[4]

-

The protein concentration of the enzyme preparation is determined using a standard method, such as the Bradford assay.

2. Inhibition Assay:

-

The enzyme preparation is pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., omeprazole) at 37°C.

-

The enzymatic reaction is initiated by the addition of ATP in a reaction buffer containing MgCl2 and KCl.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

-

The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified colorimetrically. The absorbance is measured at a specific wavelength (e.g., 660 nm or 760 nm).[4][5]

-

The percentage of inhibition is calculated by comparing the Pi released in the presence of the inhibitor to that of a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Models of Gastric Acid Secretion Inhibition

1. Pylorus-Ligated Rat Model:

-

Rats are fasted for an appropriate period (e.g., 24-36 hours) with free access to water.[6]

-

Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to allow for the accumulation of gastric secretions.

-

This compound or a vehicle control is administered either orally or intraduodenally.

-

After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed.

-

The gastric content is collected, and its volume and acidity are measured by titration with a standard base (e.g., 0.01 N NaOH).

-

The total acid output is calculated, and the percentage of inhibition is determined relative to the control group.

2. Heidenhain Pouch Dog Model:

-

Dogs are surgically prepared with a Heidenhain pouch, a denervated portion of the stomach that allows for the collection of pure gastric juice.

-

Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.[7]

-

This compound is administered, and gastric juice samples are collected at regular intervals.

-

The volume and acidity of the collected samples are measured to determine the acid output.

-

The inhibitory effect of this compound is assessed by comparing the acid output before and after drug administration.[8]

Experimental Workflow

The characterization of a novel acid pump antagonist like this compound typically follows a structured experimental workflow, from initial in vitro screening to more complex in vivo efficacy studies.

Conclusion

This compound is a potent, reversible, and competitive inhibitor of the gastric H+,K+-ATPase. Its distinct mechanism of action as a potassium-competitive acid blocker offers a promising alternative to traditional proton pump inhibitors for the management of acid-related disorders. The data presented in this technical guide, derived from rigorous in vitro and in vivo experimental protocols, underscore the potential of this compound as a therapeutic agent. Further research into its clinical efficacy and safety profile is warranted.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ajpp.in [ajpp.in]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

CS-526: A Technical Overview of a Novel H+,K+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-526 is a potent and selective inhibitor of the gastric H+,K+-ATPase, also known as the proton pump. As a member of the potassium-competitive acid blocker (P-CAB) class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology of gastric acid secretion and the development of novel anti-secretory agents.

Introduction: The Role of H+,K+-ATPase in Gastric Acid Secretion

The H+,K+-ATPase is the primary enzyme responsible for the final step in gastric acid secretion.[1] Located in the secretory canaliculi of parietal cells in the stomach lining, this enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP.[1] The resulting accumulation of H+ ions leads to the acidic environment of the stomach, which is essential for digestion but can also contribute to acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Inhibitors of the H+,K+-ATPase are a cornerstone in the management of these conditions. Two main classes of inhibitors have been developed:

-

Proton Pump Inhibitors (PPIs): These are prodrugs that are activated by the acidic environment of the parietal cell canaliculi and form a covalent bond with the H+,K+-ATPase, leading to irreversible inhibition.

-

Potassium-Competitive Acid Blockers (P-CABs): This newer class of inhibitors, to which this compound belongs, acts by competing with K+ for its binding site on the enzyme. This inhibition is reversible and does not require acid activation.

This compound: A Potent Potassium-Competitive Acid Blocker

This compound, also known as R-105266, is a novel acid pump antagonist developed by Takeda Pharmaceutical Company. It has been identified as a potent inhibitor of the H+,K+-ATPase.

Mechanism of Action

This compound exerts its inhibitory effect through a K+-competitive mechanism. It binds to the K+-binding site of the H+,K+-ATPase, thereby preventing the conformational changes necessary for H+ translocation into the gastric lumen. This direct and reversible inhibition leads to a rapid and sustained reduction in gastric acid secretion.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against the H+,K+-ATPase in vitro.

| Compound | IC50 (nM) | Source |

| This compound | 61 | [2] |

Table 1: In Vitro Inhibitory Potency of this compound

In Vivo Studies in a Rat Model

A preclinical study in rats evaluated the effect of subchronic (14-day) administration of this compound on gastric acid secretion and gastrin levels, with a comparison to the proton pump inhibitor lansoprazole (B1674482).

| Treatment | Effect on Gastric Acid Secretion | Effect on Serum Gastrin Levels | Effect on Antral Gastrin Levels | Rebound Gastric Hypersecretion |

| This compound | Potent and constant antisecretory effect | No significant increase | Significant increase | Not significant |

| Lansoprazole | Potent antisecretory effect | Significantly elevated | Significant increase | Significant |

Table 2: Comparative Effects of this compound and Lansoprazole in a 14-Day Rat Study

These findings suggest that this compound effectively controls gastric acid secretion with a reduced risk of rebound hypersecretion and hypergastrinemia compared to lansoprazole in this animal model.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on standard methodologies, representative protocols are provided below.

In Vitro H+,K+-ATPase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the H+,K+-ATPase.

Materials:

-

H+,K+-ATPase-enriched microsomes (e.g., from porcine or rabbit gastric mucosa)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and KCl)

-

This compound (or other test compound) at various concentrations

-

ATP solution

-

Reagent for detecting inorganic phosphate (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Preparation of H+,K+-ATPase-enriched microsomes: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate a microsomal fraction enriched with the H+,K+-ATPase.

-

Pre-incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C to allow for ATP hydrolysis.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., trichloroacetic acid).

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified by adding a colorimetric reagent and measuring the absorbance at a specific wavelength.

-

Data Analysis: The percentage of H+,K+-ATPase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition data against the compound concentrations.

In Vivo Gastric Acid Secretion in Rats (Intragastric Dialysis Membrane Perfusion Model - Conceptual Overview)

The in vivo study on this compound utilized an intragastric dialysis membrane perfusion model in rats. While the specific details of the protocol are not available, the general principles of this technique are outlined below.

Principle:

This model allows for the continuous measurement of gastric acid secretion in conscious, freely moving animals. A semi-permeable dialysis membrane is surgically implanted in the stomach of the rat. This membrane is then perfused with a physiological solution.

Procedure Outline:

-

Surgical Implantation: A specialized dialysis probe is surgically placed within the gastric lumen of the anesthetized rat.

-

Perfusion: The probe is continuously perfused with a dialysis solution at a constant flow rate.

-

Equilibration: An equilibration period allows the system to stabilize.

-

Drug Administration: this compound or a vehicle control is administered to the animal (e.g., orally or intravenously).

-

Sample Collection: The perfusate is collected at regular intervals.

-

Acid Measurement: The concentration of H+ in the collected perfusate is measured to determine the rate of gastric acid secretion.

-

Data Analysis: The antisecretory effect of this compound is determined by comparing the acid secretion rates in the treated group to the control group.

Clinical Development Status

To date, there is no publicly available information on the clinical development of this compound.

Conclusion

This compound is a potent, K+-competitive inhibitor of the gastric H+,K+-ATPase. Preclinical data indicate that it effectively suppresses gastric acid secretion with a potentially favorable profile regarding rebound hypersecretion and gastrin elevation compared to traditional PPIs. While clinical data are not yet available, the unique mechanism of action of this compound and its promising preclinical findings make it an interesting compound for further investigation in the field of acid-related disorders. Further research is warranted to fully elucidate its therapeutic potential.

References

Pharmacological Profile of CS-526: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-526 is a novel, potent, and reversible acid pump antagonist that has demonstrated significant potential in the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and its effects on gastric acid and serum gastrin levels. Detailed experimental protocols for key studies are provided, along with quantitative data presented in a clear, tabular format. Visual representations of its mechanism and experimental workflows are included to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

This compound, with the chemical name 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is an acid pump antagonist that inhibits gastric H+,K+-ATPase. It offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly antagonizing the K+ binding site of the H+,K+-ATPase. This guide synthesizes the available pharmacological data on this compound, providing a core resource for professionals in the field of drug development and gastrointestinal research.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the final step in the gastric acid secretion pathway. It competitively blocks the potassium (K+) binding site on the gastric H+,K+-ATPase, the proton pump responsible for pumping hydrogen ions (H+) into the gastric lumen in exchange for K+ ions. This inhibition is reversible, which contrasts with the irreversible inhibition characteristic of conventional PPIs.

An In-depth Technical Guide to the Target Binding Site of CS-526

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and binding site of CS-526, a potent and reversible inhibitor of the gastric H+,K+-ATPase. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of acid-related gastrointestinal disorders and the development of novel therapeutic agents. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound is a novel acid pump antagonist that has been shown to be a potent inhibitor of the gastric H+,K+-ATPase, the primary enzyme responsible for gastric acid secretion. Its mechanism of action is characterized by a reversible and competitive antagonism at the potassium (K+) binding site of the enzyme. This mode of inhibition offers a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs). This guide will delve into the specifics of this interaction, supported by quantitative data and detailed experimental methodologies.

The Molecular Target: Gastric H+,K+-ATPase

The primary molecular target of this compound is the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+,K+-ATPase), a P-type ATPase found in the parietal cells of the gastric mucosa. This enzyme plays a crucial role in the final step of gastric acid secretion by catalyzing the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+) across the apical membrane of the parietal cell, a process powered by the hydrolysis of ATP. The inhibition of this proton pump leads to a significant reduction in gastric acid production.

Mechanism of Action and Binding Site

This compound acts as a potassium-competitive acid blocker (P-CAB). The inhibitory mechanism of this compound on H+,K+-ATPase is a competitive antagonism to the K+ binding site of the enzyme, and it is a reversible inhibition.[1][2] This means that this compound and potassium ions compete for the same binding site on the luminal surface of the H+,K+-ATPase. By binding to this site, this compound prevents the conformational changes necessary for the transport of H+ ions into the gastric lumen, thereby effectively blocking acid secretion.

Signaling Pathway of H+,K+-ATPase Inhibition by this compound

Caption: Signaling pathway of gastric H+,K+-ATPase and its competitive inhibition by this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 | 61 nM | Hog gastric H+,K+-ATPase | [1] |

| Inhibition Type | Competitive with K+ | Hog gastric H+,K+-ATPase | [1] |

| Reversibility | Reversible | Hog gastric H+,K+-ATPase | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Route of Administration | ID50 | Reference |

| Pylorus-ligated rats | Intraduodenal | 2.8 mg/kg | [1] |

| Pylorus-ligated rats | Oral | 0.7 mg/kg | [1] |

| Reflux esophagitis model rats | Intraduodenal | 5.4 mg/kg | [1] |

| Reflux esophagitis model rats | Oral | 1.9 mg/kg | [1] |

Table 2: In Vivo Efficacy of this compound in Rat Models

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of this compound.

In Vitro H+,K+-ATPase Inhibition Assay

This assay determines the in vitro potency of this compound by measuring its ability to inhibit the activity of isolated hog gastric H+,K+-ATPase.

5.1.1. Preparation of Hog Gastric Microsomes

-

Tissue Procurement: Obtain fresh hog stomachs from a local abattoir.

-

Mucosal Scraping: Open the stomach along the greater curvature and wash the mucosal surface with cold saline. Scrape the gastric mucosa from the fundic region.

-

Homogenization: Homogenize the scraped mucosa in a buffer solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

-

Microsome Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the H+,K+-ATPase.

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use.

5.1.2. H+,K+-ATPase Activity Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (2 mM), and various concentrations of this compound.

-

Enzyme Addition: Add a standardized amount of the prepared hog gastric microsomes to the reaction mixture.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding ATP (e.g., 2 mM) and KCl (as the competing substrate, at various concentrations to confirm competitive inhibition).

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

Phosphate (B84403) Determination: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).

-

Data Analysis: Calculate the percent inhibition of H+,K+-ATPase activity at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Pylorus-Ligated Rat Model

This model is used to assess the in vivo antisecretory activity of this compound by measuring its effect on gastric acid accumulation following pyloric ligation.

-

Animal Preparation: Fast male Wistar rats for 24-36 hours with free access to water.[2]

-

Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., ketamine).[2]

-

Surgical Procedure:

-

Drug Administration: Administer this compound or vehicle either intraduodenally or orally immediately after pylorus ligation.

-

Gastric Juice Collection: After a set period (e.g., 4-19 hours), euthanize the rats.[1]

-

Sample Processing:

-

Clamp the esophagus and remove the stomach.

-

Collect the gastric contents and centrifuge.

-

-

Analysis of Gastric Secretion:

-

Measure the volume of the gastric juice.

-

Determine the pH of the gastric juice.

-

Measure the total acidity by titrating with 0.01 N NaOH.

-

-

Data Analysis: Calculate the percent inhibition of gastric acid secretion for the this compound treated groups compared to the vehicle control group and determine the ID50 value.

In Vivo Heidenhain Pouch Dog Model

This model allows for the study of gastric acid secretion in conscious animals in response to various stimuli and inhibitors.

-

Animal Preparation: Surgically prepare Heidenhain pouches in beagle dogs. This involves creating a vagally denervated pouch from the fundic region of the stomach with a cannula for collecting gastric secretions.

-

Recovery Period: Allow the dogs to recover fully from the surgery.

-

Fasting: Fast the dogs for a minimum of 18 hours before the experiment, with free access to water.

-

Gastric Acid Secretion Stimulation: Infuse a secretagogue, typically histamine, intravenously at a constant rate to induce a stable level of gastric acid secretion.

-

Drug Administration: Once a steady state of acid secretion is achieved, administer this compound intraduodenally or orally.

-

Gastric Juice Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes) throughout the experiment.

-

Analysis of Gastric Secretion:

-

Measure the volume of each gastric juice sample.

-

Determine the acid concentration by titration with a standardized base.

-

-

Data Analysis: Calculate the total acid output for each collection period and determine the percent inhibition of histamine-stimulated acid secretion following this compound administration.

Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the workflows for the key experimental protocols described above.

In Vitro H+,K+-ATPase Inhibition Assay Workflow

Caption: Workflow for the in vitro H+,K+-ATPase inhibition assay.

Pylorus-Ligated Rat Model Workflow

Caption: Workflow for the in vivo pylorus-ligated rat model.

Conclusion

This compound represents a significant advancement in the field of acid suppression therapy. Its unique mechanism of action as a reversible, potassium-competitive inhibitor of the gastric H+,K+-ATPase provides a rapid and potent reduction in gastric acid secretion. The data and experimental protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore the pharmacological properties of this compound and to aid in the development of next-generation acid pump antagonists. The detailed methodologies and visualizations are intended to facilitate the replication and extension of these key studies, ultimately contributing to a deeper understanding of this important therapeutic target.

References

CS-526: A Technical Overview of a Novel Acid Pump Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CS-526 is a novel, orally active small molecule that functions as a potassium-competitive acid blocker (P-CAB), representing a distinct class of acid suppressants from proton pump inhibitors (PPIs). It acts as a potent, selective, and reversible inhibitor of the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. Preclinical studies have demonstrated its significant potential in the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD). This document provides a comprehensive technical overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and comparative efficacy with existing therapies. While preclinical data were promising, the clinical development of this compound appears to have been discontinued (B1498344), reportedly due to observations of elevated transaminase levels in early-phase clinical trials.

Introduction

Gastric acid suppression is a cornerstone in the management of various upper gastrointestinal disorders. While PPIs have been the standard of care for decades, their mechanism of action, which involves irreversible inhibition of the proton pump and requires activation in an acidic environment, can lead to a delayed onset of action and variability in patient response. This compound, a pyrrolopyridazine derivative, was developed as a next-generation acid suppressant that directly competes with potassium ions (K+) to inhibit the H+,K+-ATPase, offering a more rapid and potentially more consistent mode of action.

Mechanism of Action

This compound exerts its pharmacological effect through a direct and reversible inhibition of the gastric H+,K+-ATPase. Unlike PPIs, which require conversion to an active form in the acidic canaliculus of parietal cells, this compound binds directly to the ion pump in a K+-competitive manner. This mechanism is independent of the pump's activity state, allowing for the inhibition of both active and resting pumps.

The key steps in the proposed mechanism of action are:

-

Oral Administration and Systemic Absorption: this compound is orally bioavailable and reaches the parietal cells via the bloodstream.

-

Competitive Binding: At the luminal surface of the parietal cell, this compound competes with K+ for its binding site on the E2-P conformation of the H+,K+-ATPase.

-

Inhibition of Ion Exchange: By occupying the K+ binding site, this compound prevents the conformational change necessary for the exchange of H+ for K+, thereby inhibiting the secretion of gastric acid.

-

Reversible Inhibition: The binding of this compound to the H+,K+-ATPase is reversible, meaning the duration of its effect is primarily determined by its plasma concentration.

Signaling Pathway Diagram

Caption: Mechanism of this compound on the gastric proton pump.

Quantitative Preclinical Data

The pharmacological profile of this compound has been characterized in several preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro H+,K+-ATPase Inhibition

| Compound | IC50 (nM) |

| This compound | 61[1] |

| Lansoprazole (B1674482) | Data not specified for direct comparison in the same assay |

| Omeprazole | Data not specified for direct comparison in the same assay |

| Rabeprazole | Data not specified for direct comparison in the same assay |

| Pantoprazole | Data not specified for direct comparison in the same assay |

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

| Route of Administration | ID50 (mg/kg) |

| Intraduodenal | 2.8[1] |

| Oral | 0.7[1] |

Table 3: In Vivo Efficacy in a Rat Model of Reflux Esophagitis

| Compound | Route of Administration | ID50 (mg/kg) |

| This compound | Intraduodenal | 5.4[1] |

| This compound | Oral | 1.9[1] |

| Lansoprazole | Intraduodenal | 2.2[1] |

| Lansoprazole | Oral | Not effective |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro H+,K+-ATPase Activity Assay

-

Enzyme Preparation: Gastric H+,K+-ATPase was prepared from the gastric mucosa of hogs.

-

Assay Principle: The inhibitory effect of this compound on H+,K+-ATPase activity was measured by quantifying the amount of inorganic phosphate (B84403) released from ATP hydrolysis.

-

Procedure:

-

The enzyme preparation was pre-incubated with various concentrations of this compound.

-

The reaction was initiated by the addition of ATP.

-

After a defined incubation period, the reaction was stopped, and the amount of liberated inorganic phosphate was determined colorimetrically.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, was calculated from the concentration-response curve.

-

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

-

Animal Model: Male Sprague-Dawley rats were used.

-

Procedure:

-

Rats were fasted overnight with free access to water.

-

Under anesthesia, a laparotomy was performed, and the pylorus was ligated to allow for the accumulation of gastric juice.

-

This compound was administered either intraduodenally or orally.

-

After a set period, the animals were euthanized, and the stomachs were removed.

-

The gastric contents were collected, and the volume and acidity were measured by titration with NaOH.

-

The ID50 value, the dose that causes 50% inhibition of gastric acid secretion, was calculated.

-

Experimental Workflow Diagram

Caption: Workflow for the pylorus-ligated rat model.

In Vivo Reflux Esophagitis Model in Rats

-

Animal Model: Male Sprague-Dawley rats were used.

-

Procedure:

-

The transitional region between the forestomach and the corpus was ligated, and the pylorus was also ligated to induce reflux of gastric and duodenal contents into the esophagus.

-

This compound or lansoprazole was administered intraduodenally or orally prior to the ligation.

-

After a set period, the animals were euthanized, and the esophagus was removed.

-

The esophageal lesions were scored based on their severity.

-

The ID50 value, the dose that prevents esophageal lesions by 50%, was calculated.

-

Clinical Development and Future Outlook

While the preclinical data for this compound demonstrated a potent and effective profile for acid suppression, its clinical development appears to have been halted. Reports suggest that the development of several P-CABs, including this compound, was discontinued after Phase I or II clinical trials due to findings of elevated liver transaminases, indicating potential hepatotoxicity[2]. This underscores the critical importance of toxicology and safety assessments in the transition from preclinical to clinical development.

The experience with this compound and other early P-CABs has likely informed the development of newer agents in this class that have successfully navigated clinical trials and gained regulatory approval in some regions. The therapeutic principle of potassium-competitive acid blockade remains a promising area of research for providing faster and more reliable control of gastric acid secretion.

Conclusion

This compound is a well-characterized preclinical compound that exemplifies the potential of potassium-competitive acid blockers as an alternative to proton pump inhibitors. Its potent, reversible, and competitive inhibition of the gastric H+,K+-ATPase translated to significant efficacy in animal models of gastric acid secretion and reflux esophagitis. However, the apparent discontinuation of its clinical development due to safety concerns highlights the challenges in drug development. The data and learnings from the this compound program have contributed to the broader understanding of this class of drugs and have paved the way for the development of safer and more effective P-CABs.

References

- 1. Pharmacological profile of novel acid pump antagonist 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methyl cyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CS-526 on Gastric pH: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the pharmacological effects of CS-526, a novel acid pump antagonist, on gastric pH. The information presented herein is based on preclinical data from in vitro and in vivo studies, offering valuable insights for professionals in the fields of gastroenterology, pharmacology, and drug development.

Executive Summary

This compound is a potent and reversible inhibitor of the gastric H+,K+-ATPase, also known as the proton pump. It demonstrates a competitive antagonism to the K+ binding site of the enzyme, leading to a dose-dependent reduction in gastric acid secretion. Preclinical studies in various animal models have shown its efficacy in inhibiting both basal and stimulated gastric acid secretion, as well as its protective effects in models of gastroesophageal reflux disease. This document summarizes the key quantitative data, experimental methodologies, and the underlying mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibition of H+,K+-ATPase Activity

| Compound | IC50 (nM) |

| This compound | 61 |

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

| Route of Administration | ID50 (mg/kg) |

| Intraduodenal | 2.8 |

| Oral | 0.7 |

ID50: The dose required to inhibit gastric acid secretion by 50%.

Table 3: In Vivo Efficacy in a Rat Model of Reflux Esophagitis

| Compound | Route of Administration | ID50 (mg/kg) |

| This compound | Intraduodenal | 5.4 |

| Oral | 1.9 | |

| Lansoprazole | Intraduodenal | 2.2 |

ID50: The dose required to prevent esophageal lesions by 50%.

Mechanism of Action

This compound exerts its effect by directly targeting the gastric H+,K+-ATPase in parietal cells. Unlike proton pump inhibitors (PPIs) that form a covalent bond with the enzyme, this compound is a reversible inhibitor. It competitively binds to the K+ binding site on the extracytoplasmic domain of the H+,K+-ATPase. This action prevents the conformational change necessary for the final step of acid secretion, the exchange of intracellular H+ for extracellular K+.

Mechanism of Action of this compound on the Gastric Proton Pump.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro H+,K+-ATPase Inhibition Assay

-

Enzyme Source: Hog gastric H+,K+-ATPase was utilized for the in vitro assays.

-

Assay Principle: The activity of the H+,K+-ATPase was measured to determine the inhibitory potential of this compound. The concentration of this compound that resulted in a 50% inhibition of enzyme activity (IC50) was calculated.

-

Methodology: The inhibitory effect of this compound on H+,K+-ATPase activity was assessed in a concentration-dependent manner. The mechanism of inhibition was determined to be competitive antagonism at the K+ binding site, and the inhibition was found to be reversible.[1]

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

-

Animal Model: Male rats were used for this study.

-

Procedure: The pylorus of the rats was ligated to allow for the accumulation of gastric secretions. This compound was administered either intraduodenally or orally. After a set period, the stomach was excised, and the volume and acidity of the gastric content were measured.

-

Endpoint: The dose of this compound that caused a 50% reduction in gastric acid secretion (ID50) was determined for both routes of administration.[1]

In Vivo Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs

-

Animal Model: Dogs with surgically created Heidenhain pouches were used. This model allows for the collection of pure gastric juice, free from contamination with food and saliva.

-

Procedure: Gastric acid secretion was stimulated by histamine. This compound was administered directly into the pouch (intrapouch administration). The inhibitory effect was evaluated in a dose- and retention time-dependent manner.[1]

In Vivo Reflux Esophagitis Model

-

Animal Model: A rat model of reflux esophagitis was used to evaluate the protective effects of this compound.

-

Procedure: this compound was administered either intraduodenally or orally. The severity of esophageal lesions was assessed at the end of the study period.

-

Endpoint: The dose of this compound that prevented the formation of esophageal lesions by 50% (ID50) was calculated and compared to lansoprazole.[1]

Generalized Workflow for In Vivo Evaluation of this compound.

Discussion and Future Directions

The preclinical data for this compound are promising, indicating its potential as a potent inhibitor of gastric acid secretion. Its reversible mechanism of action may offer a different profile compared to currently available PPIs. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in humans, as well as its long-term safety and efficacy in clinical settings for the treatment of acid-related disorders. The potent anti-secretory and anti-ulcer effects suggest that this compound could be a curative agent for gastroesophageal reflux disease.[1]

References

In-Depth Technical Guide: CS-526, a Novel Acid Pump Antagonist for Gastroesophageal Reflux Disease

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CS-526 is a novel, potent, and reversible acid pump antagonist that has demonstrated significant promise in preclinical models for the treatment of gastroesophageal reflux disease (GERD). Its primary therapeutic target is the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. This compound exhibits a competitive antagonism to the K+ binding site of the H+,K+-ATPase, leading to a dose-dependent inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols utilized in its evaluation.

Core Therapeutic Target and Mechanism of Action

The principal therapeutic target of this compound is the gastric H+,K+-ATPase , an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This proton pump is the final common pathway for gastric acid secretion.

This compound functions as a competitive and reversible antagonist at the K+ binding site of the H+,K+-ATPase.[1] By competing with potassium ions, this compound effectively inhibits the enzyme's activity, leading to a reduction in the secretion of H+ ions into the gastric lumen and, consequently, a decrease in gastric acidity.[1]

Signaling Pathway of Gastric Acid Secretion and this compound Inhibition

Quantitative Preclinical Efficacy Data

The antisecretory and antiulcer effects of this compound have been quantified in a series of preclinical studies. The data highlights its potency in comparison to other proton pump inhibitors (PPIs).

| Assay | Model System | Parameter | This compound Value | Lansoprazole Value | Reference |

| H+,K+-ATPase Activity | Hog Gastric Mucosa | IC50 | 61 nM | - | [1] |

| Gastric Acid Secretion | Pylorus-Ligated Rats | ID50 (Intraduodenal) | 2.8 mg/kg | - | [1] |

| Gastric Acid Secretion | Pylorus-Ligated Rats | ID50 (Oral) | 0.7 mg/kg | - | [1] |

| Reflux Esophagitis | Rat Model | ID50 (Intraduodenal) | 5.4 mg/kg | 2.2 mg/kg | [1] |

| Reflux Esophagitis | Rat Model | ID50 (Oral) | 1.9 mg/kg | - | [1] |

Detailed Experimental Protocols

The following protocols provide an overview of the key experiments conducted to evaluate the pharmacological profile of this compound.

In Vitro H+,K+-ATPase Activity Assay

This assay determines the inhibitory effect of this compound on the proton pump.

-

Enzyme Preparation: H+,K+-ATPase-enriched membrane vesicles are isolated from hog gastric mucosa through Ficoll/sucrose density gradient centrifugation. Further purification can be achieved by SDS treatment of the membrane fractions.

-

Assay Principle: The activity of H+,K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from ATP. The liberated Pi reacts with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex, which is then reduced to form molybdenum blue. The concentration of molybdenum blue is measured spectrophotometrically at 660 nm and is directly proportional to the enzyme's activity.

-

Procedure:

-

Prepare a reaction mixture containing the purified H+,K+-ATPase, assay buffer, and varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction for a defined period at a controlled temperature (e.g., 30 minutes at 37°C).

-

Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

Calculate the enzyme activity and determine the IC50 value for this compound by plotting the percent inhibition against the log concentration of the compound.

-

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats (Shay Rat Model)

This model is used to assess the in vivo antisecretory activity of this compound.

-